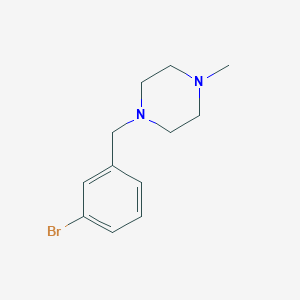

1-(3-Bromobenzyl)-4-methylpiperazine

Description

Contextualization within Contemporary Piperazine (B1678402) Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.net Piperazine and its derivatives are found in numerous approved drugs and are a focal point of extensive research due to their unique physicochemical properties, including solubility, basicity, and conformational flexibility. nih.govresearchgate.net The two nitrogen atoms in the piperazine ring allow for substitutions that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov

In contemporary research, the piperazine scaffold is utilized for several key reasons:

Improving Physicochemical Properties: The basic nature of the piperazine ring can enhance the water solubility of drug candidates, which is a crucial factor for their absorption and distribution in the body. researchgate.net

Versatile Synthetic Handle: The nitrogen atoms provide reactive sites for introducing various substituents, allowing chemists to create large libraries of compounds for biological screening. dntb.gov.ua

Pharmacophore Element: The piperazine ring itself can act as a crucial part of a pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions. wisdomlib.org

Research Significance in Medicinal Chemistry and Chemical Biology

The piperazine nucleus is a core component in compounds designed for a wide array of therapeutic targets. dntb.gov.uanih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities. This versatility has cemented the significance of piperazine-containing compounds in medicinal chemistry.

The table below summarizes the diverse biological activities associated with the piperazine scaffold, as documented in academic research.

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | researchgate.netdntb.gov.uanih.gov |

| Antimicrobial (Antibacterial, Antifungal) | researchgate.netdntb.gov.uanih.gov |

| Antiviral & Anti-HIV | dntb.gov.uanih.gov |

| Antidepressant & Anxiolytic | nih.gov |

| Antimalarial | researchgate.netnih.gov |

| Anti-inflammatory | dntb.gov.uanih.gov |

| Antidiabetic | dntb.gov.uanih.gov |

| Cognition Enhancers | dntb.gov.uanih.gov |

| Anticonvulsant | researchgate.netnih.gov |

| Cardiovascular Agents | researchgate.netwisdomlib.org |

The significance of 1-(3-Bromobenzyl)-4-methylpiperazine in this context is primarily as a synthetic intermediate. The bromobenzyl group is a key functional feature, allowing for cross-coupling reactions or nucleophilic substitutions to build more complex molecular architectures. Researchers utilize this compound and its analogues to synthesize novel molecules for evaluation against various biological targets, leveraging the established therapeutic potential of the piperazine core.

Overview of Academic Research Trajectories on this compound and Analogues

Academic research involving this compound and its structural analogues primarily follows a trajectory of its application as a foundational scaffold for the synthesis of novel, more complex chemical entities with potential therapeutic value. The core structure is seldom the final product for biological evaluation but rather a key component used to construct target molecules.

Key research trajectories include:

Synthesis of Anticancer Agents: Researchers have incorporated bromobenzyl piperazine analogues into larger molecular frameworks to develop new anticancer compounds. For instance, a hybrid molecule containing a 1-(4-bromobenzyl)-1H-1,2,3-triazole moiety linked to a piperazine-nitroimidazole conjugate was synthesized and evaluated for its anti-proliferative activity against human cancer cell lines. nih.gov In this work, the bromobenzylpiperazine fragment served as a critical building block for creating the final complex structure. nih.gov

Development of Antimicrobial Agents: The bromobenzylpiperazine motif has been used in the creation of compounds targeting microorganisms. A study focused on novel agents against Helicobacter pylori synthesized a series of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov One of the most potent compounds featured a 3-methoxybenzyl piperazine group, a close analogue of the 3-bromobenzyl structure, highlighting the utility of this general scaffold in developing anti-H. pylori agents. nih.gov

Creation of Novel Chalcones: In another line of research, an analogue, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was synthesized and its structure confirmed. bohrium.com This work demonstrates the use of the bromobenzylpiperazine moiety as a base structure to be combined with other pharmacologically relevant groups, like chalcones, to create new chemical entities for biological evaluation. bohrium.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C12H17BrN2 |

| Molecular Weight | 269.18 g/mol |

| CAS Number | 164166-51-0 |

| Appearance | Solid (form) |

| InChI Key | ZJBSDJQKCOBFEU-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXYTZQAXGEORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Bromobenzyl 4 Methylpiperazine

Established Synthetic Routes to 1-(3-Bromobenzyl)-4-methylpiperazine

The synthesis of this compound is primarily achieved through well-established organic reactions, with N-alkylation being the most direct and widely employed method.

N-Alkylation Strategies Involving Halides

The most common and straightforward method for synthesizing this compound is the direct N-alkylation of 1-methylpiperazine (B117243). This reaction involves the nucleophilic attack of the secondary amine nitrogen of 1-methylpiperazine on an electrophilic benzylic carbon of a 3-bromobenzyl halide. mdpi.com The reaction is typically carried out by treating 1-methylpiperazine with 3-bromobenzyl bromide or 3-bromobenzyl chloride in the presence of a base and a suitable solvent.

The base is used to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an excess of the starting 1-methylpiperazine itself. The choice of solvent depends on the reaction temperature and solubility of the reactants, with acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and alcohols being frequently used. A similar synthesis for the unmethylated analogue, 1-(3-bromobenzyl)piperazine, involves reacting piperazine (B1678402) with 3-bromobenzyl bromide in toluene (B28343) at 85°C for 2 hours. chemicalbook.com

A German patent describes a general procedure for the N-monoalkylation of piperazine derivatives where a monopiperazinium salt is reacted with an aralkylating agent. google.com For instance, reacting monopiperazinium chloride with m-methylbenzyl bromide (an isomer of the target precursor) in an ethanol/water mixture for one hour at room temperature followed by 30 minutes at 70°C provides the N-aralkylated product. google.com This methodology is directly applicable to the synthesis of this compound.

Table 1: Representative Conditions for N-Alkylation Synthesis

| Reactant A | Reactant B | Base | Solvent | Temperature | Yield |

| 1-Methylpiperazine | 3-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | Reflux | High |

| 1-Methylpiperazine | 3-Bromobenzyl chloride | Triethylamine | Dichloromethane | Room Temp | Good |

| Piperazine | 3-Bromobenzyl bromide | - | Toluene | 85°C | 79% chemicalbook.com |

| Monopiperazinium Chloride | m-Methylbenzyl bromide | - | Ethanol/Water | 20-70°C | 50% google.com |

Alternative Coupling and Derivatization Approaches

While direct N-alkylation is prevalent, other synthetic strategies can be envisaged for the formation of this compound. One such alternative is reductive amination. This two-step, one-pot process would involve the reaction of 3-bromobenzaldehyde (B42254) with 1-methylpiperazine to form a transient iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is a key technique for forming N-alkyl amines. mdpi.com

Another potential route involves the use of protected piperazine derivatives. For example, piperazine can first be mono-benzylated with 3-bromobenzyl bromide to yield 1-(3-bromobenzyl)piperazine. chemicalbook.com The remaining secondary amine can then be selectively methylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) to afford the final product. Alternatively, a protected piperazine, such as N-Boc-piperazine, can be alkylated with 3-bromobenzyl bromide, followed by the removal of the Boc protecting group and subsequent methylation of the free secondary amine. mdpi.com

Precursor Chemistry and Intermediate Syntheses Relevant to this compound

The primary precursors for the synthesis of this compound are 1-methylpiperazine and a 3-bromobenzyl halide.

1-Methylpiperazine: This is a commercially available cyclic diamine. Its synthesis can be achieved through various methods, including the reductive amination of piperazine with formaldehyde (B43269) or the N-alkylation of piperazine with a methylating agent. An extraction and purification method for the related 1-amino-4-methylpiperazine (B1216902) has been developed, indicating the industrial handling of such precursors. google.com

3-Bromobenzyl Halides: 3-Bromobenzyl bromide is the most common precursor in this category. It is typically synthesized via the free-radical bromination of 3-bromotoluene (B146084) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride. 3-Bromobenzyl chloride can be prepared similarly using N-chlorosuccinimide (NCS).

An important intermediate for creating derivatives is tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate. This compound can be synthesized by the N-alkylation of tert-butyl piperazine-1-carboxylate with 3-bromobenzyl bromide. chemicalbook.com This intermediate allows for modifications on the bromobenzyl moiety before revealing the second piperazine nitrogen for further functionalization, such as methylation.

Design and Synthesis of Analogues and Derivatives of this compound

The piperazine ring is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds due to its favorable physicochemical properties and its ability to act as a versatile scaffold. nih.gov this compound serves as an excellent starting point for generating diverse chemical libraries by modifying either the bromobenzyl group or the piperazine ring.

Modifications on the Bromobenzyl Moiety

The bromine atom on the benzyl (B1604629) ring is a key functional group that allows for a wide range of chemical transformations, most notably through palladium-catalyzed cross-coupling reactions. This enables the introduction of various substituents at the 3-position of the benzyl ring, leading to a diverse array of analogues.

Suzuki Coupling: Reaction with various boronic acids or esters can introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple bonds, which can be further functionalized.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, introducing substituted amine functionalities.

Heck Coupling: Reaction with alkenes can be used to append vinyl groups.

Cyanation: The bromo group can be displaced by a cyanide nucleophile to form the corresponding nitrile.

For example, the 3-bromobenzyl group is often used as a precursor to form more complex heterocyclic systems. In one study, a (3-bromobenzyl)azide was used in a "click chemistry" reaction with a piperazine-alkyne conjugate to synthesize a 1,2,3-triazole derivative. nih.gov

Table 2: Examples of Analogues via Bromobenzyl Moiety Modification

| Reaction Type | Coupling Partner | Resulting Substituent at Benzyl 3-position |

| Suzuki Coupling | Phenylboronic acid | -Phenyl |

| Sonogashira Coupling | Phenylacetylene | -C≡C-Phenyl |

| Buchwald-Hartwig | Aniline | -NH-Phenyl |

| Stille Coupling | Tributyl(vinyl)tin | -CH=CH₂ |

| Cyanation | Sodium Cyanide | -CN |

Structural Variations on the Piperazine Ring

The piperazine moiety itself offers numerous opportunities for structural modification to explore structure-activity relationships.

Variation of the N-Alkyl Group: The N-methyl group can be readily replaced with other substituents. By starting with different N-substituted piperazines (e.g., N-ethylpiperazine, N-isopropylpiperazine) in the initial alkylation step, a series of analogues can be synthesized. cymitquimica.com The synthesis of N,N-disubstituted piperazines is a common strategy in drug design. researchgate.net

Substitution on the Piperazine Ring Carbons: The carbon atoms of the piperazine ring can also be substituted. For instance, synthetic routes have been developed for 1-alkyl-3-phenylpiperazines, where a phenyl group is present on the piperazine backbone. researchgate.net This introduces chirality and conformational rigidity to the molecule.

Fusion with Other Rings: The piperazine ring can be fused with other heterocyclic systems. For example, piperazine-thiadiazole and piperazine-triazole systems have been synthesized to explore their biological activities. mdpi.com This involves building complex heterocyclic structures onto the piperazine nitrogen atoms.

Table 3: Examples of Analogues via Piperazine Ring Variation

| Modification Type | Starting Material Example | Resulting Analogue Structure |

| N-Alkyl Group Variation | 1-Ethylpiperazine | 1-(3-Bromobenzyl)-4-ethylpiperazine cymitquimica.com |

| N-Aryl Group Variation | 1-Phenylpiperazine | 1-(3-Bromobenzyl)-4-phenylpiperazine |

| C-Ring Substitution | 2-Phenylpiperazine | 1-(3-Bromobenzyl)-3-phenyl-piperazine |

| Complex Heterocycle | 1-(Thiadiazol-2-yl)piperazine | 1-(3-Bromobenzyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |

Structure Activity Relationship Sar Studies of 1 3 Bromobenzyl 4 Methylpiperazine Analogues

Elucidation of Key Structural Features for Biological Activity

The fundamental scaffold of 1-(3-bromobenzyl)-4-methylpiperazine consists of three key components: a substituted benzyl (B1604629) group, a piperazine (B1678402) core, and a methyl group on the distal nitrogen of the piperazine ring. SAR studies have demonstrated that each of these components plays a crucial role in molecular recognition and biological function.

The piperazine ring is a common motif in many biologically active compounds and serves as a central scaffold. Its two nitrogen atoms are often essential for activity. The nitrogen atom attached to the benzyl group (N1) and the distal nitrogen (N4) can both participate in interactions with biological targets. The basicity of these nitrogen atoms, particularly the one at the N4 position, is often critical for forming ionic interactions or hydrogen bonds with acidic residues, such as aspartate, in the binding pockets of receptors. rsc.org For instance, in σ1 receptor ligands, a central positive ionizable nitrogen is a key feature of the pharmacophore model. nih.gov

The benzyl group serves as a hydrophobic moiety that engages in van der Waals or hydrophobic interactions within the target's binding site. rsc.org The substitution pattern on this aromatic ring is a primary determinant of both affinity and selectivity. The presence and position of substituents like the bromine atom in this compound significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with the target protein.

Impact of Substituent Variations on Target Affinity and Selectivity

Systematic modification of the this compound structure has allowed researchers to probe the chemical space around this scaffold and develop analogues with improved pharmacological profiles.

The position and nature of substituents on the benzyl ring are critical for target affinity and selectivity. Halogen atoms, such as the bromine in the parent compound, are frequently used in medicinal chemistry to modulate ligand properties.

Positional Isomerism: The location of the bromine atom on the benzyl ring (ortho, meta, or para) significantly impacts biological activity. Studies on related aromatic ring-substituted compounds have shown that 2- (ortho) and 3- (meta) substituted compounds are often more active than their 4- (para) substituted counterparts. mdpi.com This suggests that the meta-position, as seen in this compound, is a favorable location for substitution to achieve desired interactions within the receptor binding site.

Halogen Substitution: The type of halogen (F, Cl, Br, I) also influences activity. Halogens affect the molecule's electronics (through inductive and resonance effects) and lipophilicity. Generally, increasing the size of the halogen can lead to enhanced van der Waals interactions, but may also introduce steric hindrance. The choice of halogen can fine-tune the binding affinity and selectivity profile. For example, in a series of halogen-substituted benzothiazoles, the specific halogen and its position were found to be important for antiproliferative activity. mdpi.com

| Substitution on Benzyl Ring | General Impact on Activity | Rationale |

| Positional Isomerism | ||

| Ortho (2-position) | Often active | Favorable steric and electronic interactions |

| Meta (3-position) | Often active | Optimal positioning for key binding interactions |

| Para (4-position) | Generally less active | May position the substituent in a less favorable region of the binding pocket |

| Halogen Type | ||

| Fluoro (F) | Can increase metabolic stability and binding affinity (H-bond acceptor) | Small size, high electronegativity |

| Chloro (Cl) | Generally favorable, balances size and electronics | Good balance of lipophilicity and electronic effects |

| Bromo (Br) | Potent, as in the parent compound | Increases lipophilicity, potential for halogen bonding |

| Iodo (I) | Can increase potency but may decrease selectivity | Large size, highly lipophilic |

The substituent on the N4 nitrogen of the piperazine ring is a key determinant of the compound's pharmacological properties. Replacing the methyl group with other alkyl, aryl, or more complex moieties can drastically alter affinity and selectivity.

Studies have shown that the N-substitution on the piperazine ring can accommodate a variety of groups. nih.gov For instance, replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl, butyl) can probe the size and nature of the binding pocket. In some cases, small alkyl groups maintain or slightly improve affinity, while bulky substituents can lead to a decrease in potency due to steric clashes. However, in other contexts, larger, more complex heterocyclic substitutions on the piperazine nitrogen have led to compounds with high affinity and selectivity for specific receptor subtypes, such as the dopamine (B1211576) D3 receptor. nih.gov This indicates that the N4 position can be a versatile point for modification to target specific biological outcomes.

| N4-Substituent | General Impact on Affinity | Rationale |

| Hydrogen (demethylation) | Often slightly lower affinity | N-methyl group may contribute to favorable hydrophobic interactions nih.gov |

| Small Alkyl (e.g., Ethyl) | Variable, can be tolerated or slightly improve affinity | Probes the size of the hydrophobic pocket |

| Large Alkyl/Cycloalkyl | Often decreased affinity | Potential for steric hindrance within the binding site |

| Aryl or Heterocyclic moieties | Can significantly increase affinity and selectivity | Allows for additional specific interactions (e.g., π-π stacking, H-bonds) with the target nih.gov |

Pharmacophore Modeling and Ligand Design Principles for this compound Class

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the benzylpiperazine class of compounds, several key pharmacophoric features have been identified.

A common pharmacophore model for related compounds interacting with aminergic GPCRs and other targets includes:

A Hydrophobic/Aromatic Feature: Provided by the substituted benzyl ring, which engages in hydrophobic or aromatic (π-π stacking) interactions. nih.gov

A Basic Nitrogen Center: The N4 nitrogen of the piperazine ring, which is typically protonated at physiological pH. This positively charged center forms a crucial ionic or hydrogen bond interaction with a conserved acidic residue (e.g., Aspartic Acid) in the binding site of many GPCRs. rsc.orgchemrxiv.org

A Second Hydrophobic Region or Hydrogen Bond Acceptor: Depending on the specific target, additional features can modulate activity. The N1 nitrogen of the piperazine ring or substituents on the benzyl group can act as hydrogen bond acceptors. rsc.org Some models also include a second, distal hydrophobic region. nih.gov

Ligand design principles for this class of compounds focus on optimizing the fit of the molecule to its target by modifying the three main structural components. The design strategy often involves maintaining the core piperazine and benzyl groups while systematically altering the substitution patterns. For example, replacing the benzyl group with other aromatic or heteroaromatic systems can improve selectivity. Similarly, exploring a wide range of substituents at the N4 position can be used to fine-tune the compound's properties and direct its activity towards a specific target. nih.govnih.gov

Pharmacological and Biological Investigations of 1 3 Bromobenzyl 4 Methylpiperazine in Vitro and Preclinical Studies

Receptor Binding and Functional Assays

No specific receptor binding data (e.g., Ki, IC50) or functional assay results (agonist/antagonist activity) for 1-(3-Bromobenzyl)-4-methylpiperazine were found for the requested receptor families. General research on related scaffolds is summarized below.

Interactions with Serotonin Receptors (e.g., 5-HT7, 5-HT2A, 5-HT6)

Studies on various arylpiperazine derivatives demonstrate that this chemical class frequently interacts with multiple serotonin (5-HT) receptor subtypes. Modifications to the aryl ring, the piperazine (B1678402) substituents, and the linker length can significantly influence affinity and selectivity for receptors such as 5-HT1A, 5-HT2A, and 5-HT7 mdpi.com. However, no studies have specifically reported the binding profile of this compound at these or other serotonin receptors.

Affinity for Dopamine (B1211576) Receptors (e.g., D2, D3)

The arylpiperazine scaffold is also a common feature in ligands targeting dopamine D2 and D3 receptors mdpi.comresearchgate.net. The nature and position of substituents on the aromatic ring are critical for determining binding affinity and selectivity between dopamine receptor subtypes mdpi.comnih.gov. Without experimental data, the affinity of this compound for D2, D3, or other dopamine receptors remains uncharacterized.

Modulation of Purinergic Receptors

Purinergic receptors are a diverse family of receptors activated by nucleotides like ATP. While antagonists for certain purinergic receptors, such as P2X3 and P2X7, are under investigation for various therapeutic areas frontiersin.org, a specific link or investigation involving this compound has not been established in the available literature.

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity (e.g., PPARβ/δ)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression. While a wide array of heterocyclic compounds serve as PPAR ligands mdpi.com, and some piperazine-containing molecules have been explored researchgate.net, there is no specific evidence to suggest that this compound has been evaluated for activity at any PPAR subtype, including PPARβ/δ.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor has not been reported. Research into enzyme inhibition often focuses on specific scaffolds known to interact with particular enzyme classes, such as tyrosinase nih.gov or cholinesterases . No such investigations were found for this specific compound.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

No studies were found that evaluated the inhibitory activity of this compound against either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Therefore, data regarding its potency (such as IC₅₀ values) and selectivity for these enzymes are not available.

Cholinesterase (AChE and BChE) Inhibition

There is no published research on the effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Its potential as a cholinesterase inhibitor remains uninvestigated.

Other Enzyme Targets (e.g., purine metabolism, tyrosine kinases)

No research has been published detailing the screening or evaluation of this compound against other enzyme targets, including those involved in purine metabolism or the family of tyrosine kinases.

Investigation of Cellular and Molecular Mechanisms (Preclinical In Vitro)

Receptor-Mediated Signaling Pathways

There are no available preclinical in vitro studies examining the interaction of this compound with any receptor-mediated signaling pathways. Its profile of activity at various receptors is currently unknown.

Effects on Transcriptional Regulation (e.g., corepressor recruitment)

The effects of this compound on mechanisms of transcriptional regulation, such as the recruitment of corepressors, have not been studied or reported in the scientific literature.

Impact on Cell Differentiation and Phenotype (e.g., myeloid lineage shift, dendritic cell differentiation)

A comprehensive review of peer-reviewed scientific literature reveals a lack of studies investigating the specific impact of this compound on cell differentiation and phenotype. Consequently, there is no available data to report on the effects of this compound on processes such as myeloid lineage shift or the differentiation of dendritic cells. Research into the potential immunomodulatory effects of this particular molecule has not been published in the accessible scientific domain.

Anti-proliferative Effects in Relevant Cell Models

There are no specific studies in the available scientific literature that evaluate the anti-proliferative effects of this compound in any relevant cell models. As a result, no data, including critical metrics such as IC50 values, are available to characterize its potential cytotoxic or cytostatic activities against cancer cell lines or other proliferative cells. While the broader class of piperazine derivatives has been a subject of interest in anti-cancer research, the specific anti-proliferative profile of this compound remains uninvestigated in published research.

Antimicrobial and Antifungal Evaluations

A thorough search of scientific databases indicates that specific antimicrobial and antifungal evaluations of this compound have not been reported. Therefore, there is no available data, such as Minimum Inhibitory Concentration (MIC) values, to assess its efficacy against any bacterial or fungal strains. Although various piperazine derivatives have been synthesized and tested for their antimicrobial and antifungal properties, the specific activity of this compound has not been documented in the scientific literature.

Computational Chemistry and Molecular Modeling Studies of 1 3 Bromobenzyl 4 Methylpiperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This simulation helps in understanding the binding mode and affinity of a ligand, such as 1-(3-Bromobenzyl)-4-methylpiperazine, within the active site of a biological target. The strength of this interaction is often quantified by a docking score, with more negative values indicating a stronger binding affinity. nih.govnih.govimpactfactor.org

In studies involving similar piperazine (B1678402) derivatives, molecular docking has been instrumental in identifying key interactions that stabilize the ligand-receptor complex. For instance, derivatives containing methyl-piperazine moieties have been successfully docked into the human alpha-estrogen receptor (α-ER), a key target in breast cancer therapy. distantreader.orgjocms.org These studies reveal that the piperazine ring and its substituents can form crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues in the receptor's binding pocket. nih.govjetir.org

Key amino acid residues within the α-ER binding site, such as Thr347, Arg394, and Glu353, are often involved in these interactions. nih.govresearchgate.net The bromobenzyl group of this compound is likely to engage in hydrophobic interactions, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to a stable binding conformation. jocms.org The binding energy, a measure of affinity, is calculated to compare the stability of different binding poses and the potential of various derivatives. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Human Estrogen Receptor α (ER-α) | Arg394, Glu353, Thr347, Leu387 | Hydrogen Bonding, Hydrophobic | -8.0 to -11.5 |

| Androgen Receptor (AR) | Gln711, Arg752, Phe764, Met780 | Hydrophobic, Electrostatic | -7.0 to -9.5 |

| Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrophobic | -7.5 to -10.0 |

Note: The data in this table is representative of findings for piperazine-containing compounds and illustrates potential interactions for this compound based on docking studies of similar molecules.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformation

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the complex over time. rsc.org MD simulations model the movement of every atom in the system, providing insights into conformational changes and the persistence of key intermolecular interactions. mdpi.com This technique is critical for validating docking poses and assessing the structural integrity of the binding mode. researchgate.net

For a ligand like this compound bound to a receptor, an MD simulation would typically run for several nanoseconds. nih.gov During the simulation, important metrics are monitored, including the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable, low RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked pose and that the protein's structure is not significantly perturbed. mdpi.com

Another key parameter, the Root Mean Square Fluctuation (RMSF), is analyzed to identify the flexibility of different parts of the protein. Regions that interact closely with the ligand are often observed to have reduced fluctuation, indicating a stabilizing effect of the ligand's presence. researchgate.net By analyzing the trajectory of the simulation, researchers can confirm the stability of hydrogen bonds and hydrophobic contacts predicted by docking, providing greater confidence in the compound's proposed mechanism of action. rsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reactivity and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and reactivity of a molecule. emerald.com These calculations provide a fundamental understanding of the molecule's structure, electron distribution, and orbital energies. researchgate.net For this compound, DFT can be used to determine its optimized geometry and electronic characteristics.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. emerald.commdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. nih.gov The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions with a receptor. researchgate.netmdpi.com Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity profile. irjweb.commdpi.com

| Parameter | Description | Typical Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV to 0.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates reactivity | 4.5 eV to 5.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.0 eV to 3.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 eV to 2.75 eV |

| Chemical Softness (S) | Reciprocal of hardness; indicates reactivity | 0.36 eV⁻¹ to 0.44 eV⁻¹ |

Note: The values presented are representative for piperazine derivatives based on DFT calculations and serve as an estimation for this compound. emerald.comirjweb.com

In Silico Pharmacokinetic Predictions (excluding toxicity profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential in the early stages of drug development to assess the potential pharmacokinetic properties of a compound. researchgate.net Web-based tools like SwissADME provide rapid estimations of these properties based on the molecule's structure, helping to identify candidates with favorable drug-like characteristics. nih.govphytojournal.com

For this compound, these tools can predict a range of physicochemical properties such as molecular weight, lipophilicity (log P), and water solubility (log S), which are critical for absorption and distribution. nih.gov The predictions also evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. researchgate.net

Pharmacokinetic parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are also estimated. swissadme.ch The "BOILED-Egg" model, for example, provides an intuitive graphical representation of a molecule's predicted passive GI absorption and brain penetration. nih.govswissadme.ch Additionally, predictions can indicate whether the compound is likely to be a substrate for efflux pumps like P-glycoprotein (P-gp) or an inhibitor of key metabolic enzymes from the Cytochrome P450 family, which influences its metabolism and potential for drug-drug interactions. phytojournal.com

| Property Category | Parameter | Predicted Value/Status |

| Physicochemical Properties | Molecular Weight | 283.21 g/mol |

| Lipophilicity (iLOGP) | 3.15 | |

| Water Solubility (log S) | -3.8 (Moderately soluble) | |

| Polar Surface Area (TPSA) | 15.51 Ų | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) |

| Bioavailability Score | 0.55 | |

| Pharmacokinetics | GI Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes | |

| P-glycoprotein (P-gp) Substrate | No | |

| CYP1A2 Inhibitor | No | |

| CYP2C19 Inhibitor | Yes | |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | Yes | |

| CYP3A4 Inhibitor | No |

Note: These predictions are generated using in silico models such as SwissADME and are intended for estimation purposes. nih.govphytojournal.com

Analytical Methodologies Lack Specific Data for this compound

Despite a comprehensive search for analytical data, specific experimental details regarding the chemical compound this compound remain elusive in readily available scientific literature. As a result, a detailed analysis and data-rich summary for its characterization using standard spectroscopic and chromatographic techniques cannot be provided at this time.

The intended article was to be structured around established analytical methodologies, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible Spectroscopy, and High-Performance Liquid Chromatography (HPLC). However, the absence of published spectra, chromatograms, and associated data tables specific to this compound prevents a thorough and accurate discussion within the requested framework.

While general principles of these analytical techniques are well-documented for a wide range of chemical compounds, including related piperazine derivatives, the strict focus on this compound cannot be maintained without specific, verifiable data for this exact molecule. Information on analogous compounds, such as isomers or other substituted benzylpiperazines, is available but does not meet the precise requirements of this subject.

Further research and publication of the analytical characterization of this compound are required before a detailed and data-specific article can be generated.

Analytical Methodologies for Research on 1 3 Bromobenzyl 4 Methylpiperazine

Chromatographic Separation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like piperazine (B1678402) derivatives. maps.org In the forensic analysis of designer drugs, GC-MS is one of the most widely utilized techniques for identifying controlled substances. maps.org The methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

For benzylpiperazine analogues, the electron ionization (EI) mass spectra are often characterized by specific fragmentation patterns that aid in identification. While the mass spectra for regioisomers can be nearly identical, capillary gas chromatography can successfully resolve these mixtures, especially when using polar stationary phases. maps.org

In a typical GC-MS analysis of a related compound, 1-(4-bromophenyl)piperazine, a key observation is the bromine isotope pattern in the molecular ion peak. nih.gov The fragmentation generally involves cleavage within the piperazine ring. Common fragment ions observed for piperazine derivatives include those resulting from the loss of a C₂H₄N fragment and characteristic ions indicating the presence of the piperazine ring itself (e.g., at m/z 56). nih.gov Ions containing the brominated phenyl ring are also expected. nih.gov Although specific experimental data for 1-(3-Bromobenzyl)-4-methylpiperazine is not detailed in the provided sources, a hypothetical fragmentation pattern can be inferred based on the analysis of similar structures.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Parameter | Value | Description |

| Retention Time | Compound-specific | Dependent on GC column and temperature program. |

| Molecular Ion [M]⁺ | m/z 268/270 | Shows characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

| Base Peak | m/z 170/172 | Likely corresponds to the bromobenzyl cation [C₇H₆Br]⁺. |

| Major Fragment | m/z 99 | Corresponds to the [C₅H₁₁N₂]⁺ fragment from the methylpiperazine ring. |

| Other Fragments | m/z 57 | Corresponds to the [C₃H₇N]⁺ fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective method for quantifying piperazine derivatives in various samples, including biological matrices. nih.gov This technique is suitable for compounds that are not sufficiently volatile or thermally stable for GC-MS.

The methodology typically employs a reverse-phase C18 column for chromatographic separation. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of piperazine derivatives, as the nitrogen atoms in the piperazine ring are readily protonated. nih.govnih.gov Detection is often performed using multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

For instance, a validated LC-MS/MS method for a novel anticancer piperazine derivative, TM208, demonstrated a lower limit of quantification of 0.2 ng/mL in rat plasma, showcasing the high sensitivity of the technique. nih.gov The method involved a simple protein precipitation step for sample preparation and a gradient elution program for separation. nih.gov Such methods are readily adaptable for the analysis of this compound.

Table 2: Typical LC-MS/MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | Reverse-phase C18 column | Separation of the analyte from matrix components. |

| Mobile Phase | Methanol or Acetonitrile (B52724) with water (containing ammonium (B1175870) acetate (B1210297) or formic acid) | Facilitates elution and ionization. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | Provides high mass accuracy and fragmentation for identification and quantification. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific ion transitions. |

X-ray Crystal Structure Determination

For complex organic molecules, including piperazine derivatives, single-crystal X-ray diffraction analysis is employed. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is irradiated with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure.

While the specific crystal structure of this compound is not available in the provided search results, the analysis of a related compound, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, provides insight into the type of data obtained. bohrium.com The structure of this compound was confirmed by X-ray single crystal diffraction, revealing its molecular geometry and intermolecular interactions, such as hydrogen bonds, which stabilize the crystal packing. bohrium.com Another study on a nitroimidazole-piperazine derivative detailed the crystal system, space group, and unit cell dimensions, which are fundamental parameters in crystallographic analysis. researchgate.net

Table 3: Example Crystallographic Data for a Piperazine-Containing Compound

| Parameter | Example Value | Description |

| Chemical Formula | C₁₈H₂₁N₅O₂ | The elemental composition of the molecule in the crystal. researchgate.net |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. researchgate.net |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal lattice. researchgate.net |

| Unit Cell Dimensions | a = 10.0914(6) Å, b = 11.8919(7) Å, c = 15.545(1) Å | The dimensions of the basic repeating unit of the crystal lattice. researchgate.net |

| Volume (V) | 1822.5(2) ų | The volume of the unit cell. researchgate.net |

| Z | 4 | The number of molecules per unit cell. researchgate.net |

| Final R indices | R_gt(F) = 0.0503 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net |

Future Research Directions and Translational Perspectives for 1 3 Bromobenzyl 4 Methylpiperazine

Development of Next-Generation Analogues with Optimized Profiles

A key area of future research will be the rational design and synthesis of next-generation analogues of 1-(3-Bromobenzyl)-4-methylpiperazine. The goal of such medicinal chemistry efforts would be to optimize the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Systematic modifications to the structure of this compound could be explored. For instance, the position and nature of the substituent on the benzyl (B1604629) ring could be varied. The bromine atom at the 3-position could be moved to the 2- or 4-position, or replaced with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups. These changes would likely influence the compound's interaction with biological targets. Furthermore, the methyl group on the piperazine (B1678402) ring could be replaced with other alkyl groups or functional moieties to fine-tune its properties. The development of such analogues would aim to identify compounds with improved therapeutic potential. nih.gov

Below is an interactive data table outlining potential structural modifications for next-generation analogues and the rationale for these changes.

| Structural Modification | Rationale | Potential Impact |

| Varying the position of the bromo substituent (e.g., 2- or 4-position) | To explore the structure-activity relationship (SAR) and optimize target binding. | Altered potency and selectivity. |

| Replacing the bromo substituent with other halogens (Cl, F) | To modulate lipophilicity and metabolic stability. | Improved pharmacokinetic profile. |

| Introducing electron-donating or -withdrawing groups on the benzyl ring | To fine-tune electronic properties and target interactions. | Enhanced target affinity and specificity. |

| Modifying the N-methyl group of the piperazine ring | To alter basicity and potential for off-target interactions. | Reduced side effects and improved safety profile. |

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical Stage)

Given that the benzylpiperazine scaffold is known to interact with monoamine transporters and receptors, a crucial preclinical research direction would be to screen this compound and its analogues against a panel of these targets. nih.govresearchgate.net This could uncover novel biological activities and potential therapeutic applications. For example, compounds in this class have been investigated for their effects on dopamine (B1211576), serotonin, and norepinephrine (B1679862) pathways, suggesting potential relevance for central nervous system (CNS) disorders. nih.gov

Preclinical studies would involve in vitro assays to determine binding affinities and functional activities at various receptors and transporters. Subsequently, promising candidates would be evaluated in cell-based models and then in animal models of disease to assess their efficacy and to establish a preliminary safety profile. The exploration of novel therapeutic areas could extend beyond CNS disorders to other areas where modulation of monoaminergic signaling is relevant. For instance, some piperazine derivatives have been investigated for their potential in oncology. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be instrumental in advancing the research on this compound. mdpi.comaccscience.com These computational tools can be employed in several key areas:

Predictive Modeling: AI/ML algorithms can be trained on existing data for related compounds to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogues of this compound before they are synthesized. nih.govnih.gov This in silico approach can help prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target product profile, it can generate novel chemical structures based on the this compound scaffold that are predicted to have high potency and selectivity, as well as favorable drug-like properties.

Target Identification: AI can analyze large biological datasets, such as genomic and proteomic data, to identify novel biological targets for which this compound or its analogues might be effective. ispe.orgpatsnap.com This could open up entirely new therapeutic avenues for this class of compounds.

The integration of AI and ML into the drug discovery pipeline for this compound has the potential to accelerate the identification of optimized drug candidates and the exploration of new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Bromobenzyl)-4-methylpiperazine, and how is reaction progress monitored?

- Methodological Answer : The compound is typically synthesized via alkylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine analogs are prepared by reacting piperazine derivatives with benzyl halides (e.g., 3-bromobenzyl bromide) in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base. Reaction progress is monitored via TLC (thin-layer chromatography) with hexane/ethyl acetate (2:1) as the mobile phase . After extraction with methylene chloride, purification involves silica gel chromatography (ethyl acetate:hexane, 1:8).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the piperazine ring and benzyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-Br stretching at ~560 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) but poorly soluble in water. Stability tests under varying pH (3–9) and temperatures (4°C–40°C) should be conducted using accelerated degradation studies analyzed by HPLC. Store at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equiv. of 3-bromobenzyl bromide to piperazine) and reaction time (6–8 hours at 50°C). Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Side products (e.g., di-alkylated piperazine) are minimized by controlled addition of reactants and purification via flash chromatography .

Q. What strategies resolve contradictions in reported pharmacological activities of structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from substituent positioning (meta vs. para bromine). Use comparative molecular docking studies (e.g., AutoDock Vina) to analyze binding poses in protein crystal structures (PDB IDs: 5VBL, 6CM4). Validate with radioligand displacement assays (IC₅₀ measurements) .

Q. How can researchers design assays to evaluate the compound’s interaction with neurotransmitter receptors?

- Methodological Answer : Use HEK-293 cells transfected with human dopamine D₂/D₃ or serotonin 5-HT₁A receptors. Perform competitive binding assays with [³H]spiperone (for D₂) or [³H]8-OH-DPAT (for 5-HT₁A). Calculate Ki values using the Cheng-Prusoff equation. Confirm functional activity via cAMP accumulation or calcium flux assays .

Q. What computational methods predict the metabolic pathways of this compound?

- Methodological Answer : Employ in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated N-dealkylation). Validate with in vitro microsomal stability assays (human liver microsomes + NADPH). Detect metabolites via LC-MS/MS (Q-TOF) and compare with predicted fragmentation patterns .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

- Methodological Answer : Discrepancies may arise from crystallinity or hydrate formation. Characterize polymorphs via X-ray diffraction (XRPD) and thermal analysis (DSC/TGA). Use Hansen solubility parameters to model solvent compatibility. Experimental validation should include equilibrium solubility measurements (shake-flask method) in buffers and biorelevant media (FaSSIF/FeSSIF) .

Q. Why do molecular docking results sometimes conflict with experimental binding data?

- Methodological Answer : Docking may fail to account for receptor flexibility or solvation effects. Refine models using molecular dynamics simulations (e.g., GROMACS) to assess binding pocket dynamics. Cross-validate with mutagenesis studies (e.g., alanine scanning of key residues) to confirm critical interactions .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF | Enhances alkylation rate | |

| Base | K₂CO₃ | Minimizes side reactions | |

| Purification | Silica gel (1:8 EA:Hex) | Removes di-alkylated byproducts |

Table 2 : Pharmacological Profiling Workflow

| Step | Method | Outcome Metric | Reference |

|---|---|---|---|

| Receptor Binding | Radioligand displacement | Ki (nM) | |

| Functional Assay | cAMP accumulation | EC₅₀/IC₅₀ | |

| Metabolic Stability | Microsomal half-life | t₁/₂ (min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.